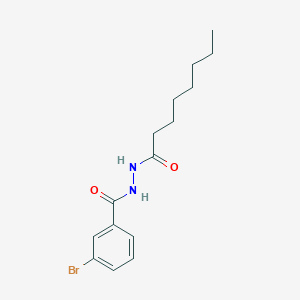

3-bromo-N'-octanoylbenzohydrazide

Description

Properties

IUPAC Name |

3-bromo-N'-octanoylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-2-3-4-5-6-10-14(19)17-18-15(20)12-8-7-9-13(16)11-12/h7-9,11H,2-6,10H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXVDRNYGUVRGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NNC(=O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Antifungal Activity

Compounds with halogenated hydroxybenzylidene substituents (e.g., D0 and BHBM) demonstrate potent in vitro and in vivo antifungal activity. For example, D0 (3-bromo-N’-(3-bromo-4-hydroxybenzylidene)benzohydrazide) shows IC₅₀ values of 0.5–2.0 µg/mL against C. neoformans and additive effects with amphotericin B . In contrast, non-halogenated derivatives like 3-bromo-N’-(4-hydroxybenzylidene)benzohydrazide lack significant antifungal activity, highlighting the critical role of bromine atoms in enhancing potency .

Antimicrobial Activity

Nitro-substituted derivatives, such as 3-bromo-N’-(2-chloro-5-nitrobenzylidene)benzohydrazide, exhibit broad-spectrum antimicrobial activity. The electron-withdrawing nitro group enhances electrophilicity, improving interactions with bacterial enzymes. Ortho-nitro substitution (e.g., 2-chloro-5-nitrobenzylidene) results in higher activity compared to para-nitro derivatives due to improved steric and electronic complementarity with microbial targets .

Physicochemical and Structural Comparisons

Table 2: Substituent Effects on Physicochemical Properties

| Substituent Type | Example Compound | logP* | Hydrogen Bonding | Crystal System |

|---|---|---|---|---|

| Hydroxybenzylidene | 3-Bromo-N’-(4-hydroxybenzylidene) | 3.2 | Intramolecular O–H⋯N | Monoclinic (P2₁/c) |

| Nitrobenzylidene | 3-Bromo-N’-(4-nitrobenzylidene) | 3.8 | Intermolecular N–H⋯O | Monoclinic (P2₁/c) |

| Halogenated benzylidene | D0 (3-bromo-4-hydroxybenzylidene) | 4.1 | N–H⋯Br and O–H⋯O | N/A |

| Heterocyclic (indole) | 3-Bromo-N’-(5-nitro-2-oxoindol-3-yl) | 2.9 | N–H⋯O (indole carbonyl) | N/A |

*Estimated logP values based on substituent contributions.

Electronic Effects

Electron-withdrawing groups (e.g., –NO₂, –Br) shorten C=O and C–N bond lengths in the hydrazone linkage, increasing electrophilicity and reactivity. For example, 3-bromo-N’-(2-chloro-5-nitrobenzylidene)benzohydrazide has a C=O bond length of 1.224 Å, compared to 1.231 Å in methyl-substituted analogs . This enhances interactions with biological targets, such as fungal membrane proteins or bacterial enzymes.

Hydrogen Bonding and Crystal Packing

Compounds with hydroxyl or nitro groups form extensive hydrogen-bonding networks. For instance, 3-bromo-N’-(2-chloro-5-nitrobenzylidene)benzohydrazide forms 1D chains via N–H⋯O/N interactions, while 3-bromo-N’-(4-hydroxybenzylidene)benzohydrazide adopts a non-planar conformation stabilized by O–H⋯N bonds . These interactions improve thermal stability and solubility in polar solvents.

Q & A

Q. What are the common synthesis routes for 3-bromo-N'-octanoylbenzohydrazide and its derivatives?

The synthesis typically involves hydrazinolysis of brominated aromatic precursors or nucleophilic substitution reactions to introduce functional groups. For example:

- Hydrazinolysis : Reacting brominated benzoic acid derivatives with hydrazine hydrate under reflux conditions to form the hydrazide backbone .

- Schiff base formation : Condensation of the hydrazide with carbonyl-containing compounds (e.g., aldehydes or ketones) in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) .

- Derivatization : Substituting the octanoyl chain with other acyl groups to modulate solubility or bioactivity .

| Method | Key Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazinolysis | Brominated benzoic acid, hydrazine hydrate | Reflux, 6–8 hrs | 60–75 | |

| Schiff base condensation | Aldehyde derivatives, ethanol | RT, 4–6 hrs | 70–85 |

Q. How is the crystal structure of 3-bromo-N'-octanoylbenzohydrazide determined?

Q. How do researchers address contradictions in bioactivity data among derivatives?

Discrepancies in biological activity (e.g., anticancer vs. antimicrobial effects) often arise from:

- Structural variations : Substituents like halogen atoms (Br, Cl) or methoxy groups alter electronic properties and binding affinity .

- Assay conditions : Differences in cell lines, concentration ranges, or incubation times. For example, 3-bromo-N'-(4-hydroxybenzylidene) derivatives show mTOR inhibition in HeLa cells but not in MCF-7 .

- Solubility limitations : Hydrophobic derivatives may aggregate in aqueous media, reducing apparent activity. Using co-solvents (e.g., DMSO ≤1%) mitigates this .

Q. What experimental design challenges arise in studying hydrogen bonding networks, and how are they resolved?

Challenges include:

- Disorder in crystal lattices : High thermal motion or solvent molecules can obscure hydrogen bonds. Low-temperature data collection (e.g., 100 K) improves resolution .

- Weak interactions : Van der Waals or π-π stacking may dominate. Topology analysis (e.g., Hirshfeld surfaces) quantifies interaction contributions .

- Polymorphism : Multiple crystal forms can coexist. Slowing crystallization (e.g., diffusion methods) isolates pure phases .

Q. How are computational methods applied to predict interaction mechanisms with biological targets?

- Molecular docking : Tools like AutoDock Vina model binding poses of 3-bromo-N'-octanoylbenzohydrazide with enzymes (e.g., serine palmitoyltransferase). The bromine atom often occupies hydrophobic pockets .

- QSAR models : Correlate substituent electronegativity with bioactivity. For example, electron-withdrawing groups (e.g., -NO₂) enhance antifungal potency .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, identifying key residues for mutagenesis studies .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.